molecular formula C34H47NO2 B12609945 Octadecanoic acid;pyren-1-amine CAS No. 646060-81-3

Octadecanoic acid;pyren-1-amine

Cat. No.: B12609945
CAS No.: 646060-81-3
M. Wt: 501.7 g/mol
InChI Key: HXRYQENXTJACRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid;pyren-1-amine typically involves the reaction of octadecanoic acid with pyren-1-amine. This can be achieved through a condensation reaction where the carboxyl group of octadecanoic acid reacts with the amine group of pyren-1-amine, forming an amide bond. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Octadecanoic acid;pyren-1-amine can undergo various chemical reactions, including:

    Oxidation: The aromatic ring of pyren-1-amine can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Octadecanoic acid;pyren-1-amine is unique due to the presence of the pyrene moiety, which imparts distinct optical and electronic properties not found in other similar compounds. This makes it particularly valuable in applications requiring fluorescence or electronic interactions .

Properties

CAS No.

646060-81-3

Molecular Formula

C34H47NO2

Molecular Weight

501.7 g/mol

IUPAC Name

octadecanoic acid;pyren-1-amine

InChI

InChI=1S/C18H36O2.C16H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h2-17H2,1H3,(H,19,20);1-9H,17H2

InChI Key

HXRYQENXTJACRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.